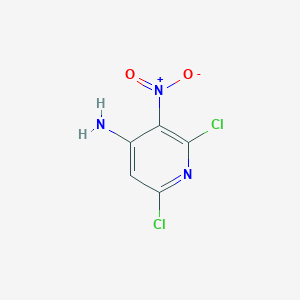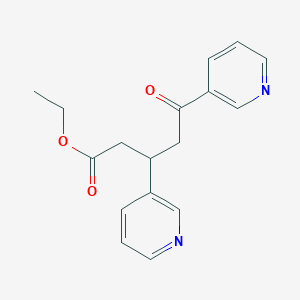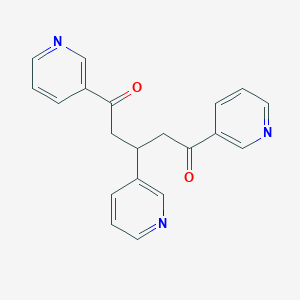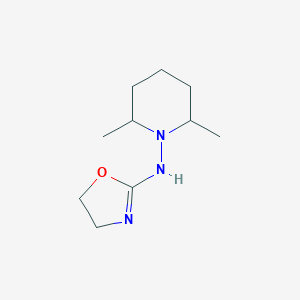
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine, also known as DMXAA, is a synthetic compound that has gained attention in scientific research due to its potential anti-cancer properties. DMXAA was initially developed as an anti-viral agent, but its anti-tumor effects were discovered in the early 2000s.
Wirkmechanismus
The exact mechanism of action of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine is not fully understood, but it is thought to work through the activation of the STING pathway. STING is a protein that is involved in the immune response to viral and bacterial infections. When 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine binds to STING, it triggers the production of type I interferons and other cytokines that activate the immune system and promote tumor cell death.
Biochemische Und Physiologische Effekte
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of tumor necrosis, the inhibition of tumor growth, and the promotion of cytokine release. 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in lab experiments is its ability to induce tumor necrosis and enhance the effectiveness of chemotherapy and radiation therapy. However, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has also been shown to have variable effects in different types of tumors, and its mechanism of action is not fully understood. In addition, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has not yet been tested in clinical trials, so its safety and efficacy in humans is unknown.
Zukünftige Richtungen
There are several potential future directions for 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine research. One area of interest is the development of new analogs of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine that may have improved anti-cancer properties. Another area of interest is the investigation of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in combination with other immunotherapies, such as checkpoint inhibitors. Finally, further preclinical and clinical studies will be needed to fully understand the safety and efficacy of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in humans.
Synthesemethoden
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylpiperidine with 2-chloroacetaldehyde followed by the reaction of the resulting compound with 2-oxazoline. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been extensively studied for its potential anti-cancer properties. In preclinical studies, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine is thought to work by stimulating the immune system and promoting the release of cytokines, which in turn activates the tumor vasculature and leads to tumor cell death.
Eigenschaften
CAS-Nummer |
102071-18-1 |
|---|---|
Produktname |
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine |
Molekularformel |
C10H19N3O |
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
N-(2,6-dimethylpiperidin-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H19N3O/c1-8-4-3-5-9(2)13(8)12-10-11-6-7-14-10/h8-9H,3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
PHQXVIMXSIIFNH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1NC2=NCCO2)C |
Kanonische SMILES |
CC1CCCC(N1NC2=NCCO2)C |
Synonyme |
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



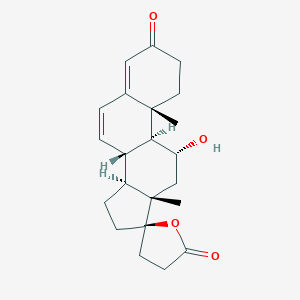

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
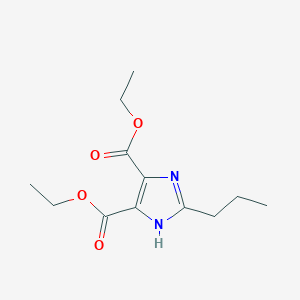
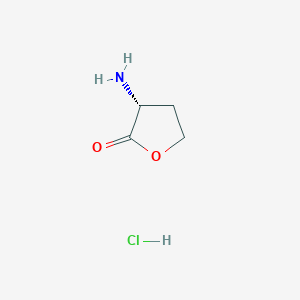
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
